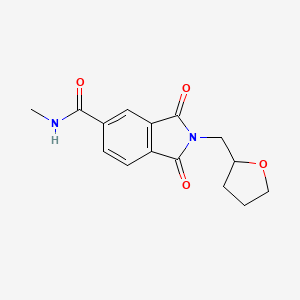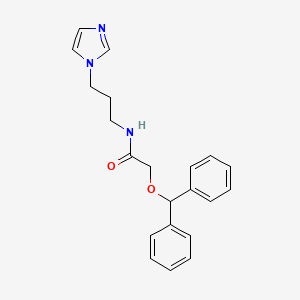
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate, also known as MDBP, is a synthetic compound that has been used in scientific research for many years. MDBP is a pyrrolidine derivative that belongs to the class of psychoactive substances known as cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system.
Mécanisme D'action
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate is not fully understood, but it is thought to involve the release of dopamine and serotonin in the brain. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can increase heart rate and blood pressure, as well as cause hyperthermia. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to increase locomotor activity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that its effects on the central nervous system are not fully understood, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are a number of future directions for research on Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate. One area of research could be to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease. Another area of research could be to investigate its effects on the immune system, as some studies have suggested that cathinones may have immunomodulatory effects. Additionally, more research is needed to fully understand the potential side effects of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate and its long-term effects on the central nervous system.
Méthodes De Synthèse
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by esterification with methanol. Another method involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by the addition of sodium methoxide.
Applications De Recherche Scientifique
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has stimulant effects similar to those of other cathinones, such as methcathinone and mephedrone. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to have effects on the dopamine and serotonin systems in the brain.
Propriétés
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-19-13(18)11-3-2-4-16(11)12(17)8-5-9(14)7-10(15)6-8/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSVJAESYTWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

